2-Oxo-1,2-dihydropyridine-3-carbohydrazide
Overview
Description
2-Oxo-1,2-dihydropyridine-3-carbohydrazide is a heterocyclic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring fused with a hydrazide group at the 3-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The product is then purified using crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydropyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxy-1,2-dihydropyridine-3-carbohydrazide.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-Oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the keto group can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile
- 2-Oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile
Uniqueness
2-Oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to the presence of both a hydrazide group and a keto group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
2-Oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound this compound features a dihydropyridine ring and a hydrazide functional group. Its molecular formula is , and it has a molecular weight of approximately 180.16 g/mol. The presence of both keto and hydrazide functionalities contributes to its biological activity through various mechanisms, such as enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various pathogens, including bacteria, fungi, and viruses.
- Case Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Mechanism : The hydrazide group is believed to enhance interaction with bacterial enzymes, disrupting their function.
Anticancer Activity
The compound has also been investigated for its anticancer potential .
- Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Cell Viability Assays : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound.
- Mechanism of Action : The compound may act as an agonist for cannabinoid receptors, specifically CB2R, which are known to mediate anti-inflammatory responses without central nervous system effects .
- Experimental Evidence : In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with the compound .
Comparative Biological Activity Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Dihydropyridine core with hydrazide group | Antimicrobial, anticancer |
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Similar structure with naphthoyl substitution | Enhanced antimicrobial activity |
1-(4-chlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Chlorine substituent | Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydrazide moiety can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The keto group participates in redox reactions affecting cellular pathways related to inflammation and cancer progression.
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOCPJRXMUIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665597 | |
Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153336-74-4 | |
Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.